tert-Butyl (1-formylcyclobutyl)carbamate chemical properties
tert-Butyl (1-formylcyclobutyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl (1-formylcyclobutyl)carbamate, a versatile bifunctional building block crucial for modern medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: A Unique Scaffold for Innovation
Tert-butyl (1-formylcyclobutyl)carbamate, also known as Boc-1-amino-1-cyclobutanecarboxaldehyde, is a synthetic organic compound that has garnered significant interest in pharmaceutical research. Its structure is distinguished by three key features:
-
A cyclobutyl ring , a strained four-membered carbocycle that provides conformational rigidity and a unique three-dimensional vector for substituent placement. This scaffold is increasingly utilized to explore novel chemical space and improve pharmacokinetic properties.
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A formyl (aldehyde) group , a versatile functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and carbon-carbon bond-forming reactions.
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A tert-butoxycarbonyl (Boc) protected amine , which masks the nucleophilicity of the amino group, allowing for selective reactions at the aldehyde. The Boc group is prized for its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][][3]
The combination of these features in a single molecule makes tert-butyl (1-formylcyclobutyl)carbamate a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of enzyme inhibitors and other targeted therapeutics.[4][5]
Core Chemical and Physical Properties
A precise understanding of a compound's properties is fundamental to its effective application in synthesis. The key identifiers and physicochemical characteristics of tert-butyl (1-formylcyclobutyl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 163554-55-0 | [6] |
| Molecular Formula | C₁₀H₁₇NO₃ | [6][7][8] |
| Molecular Weight | 199.25 g/mol | [7] |
| IUPAC Name | tert-butyl N-(1-formylcyclobutyl)carbamate | [6] |
| Monoisotopic Mass | 199.12085 Da | [8] |
| Physical State | White to off-white solid / crystalline powder | [9][10] |
| Predicted XlogP | 1.2 | [8] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of tert-butyl (1-formylcyclobutyl)carbamate involves the oxidation of its corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the acid-sensitive Boc protecting group.
A similar protocol has been successfully applied to the cyclopropyl analogue of this molecule.[11]
Synthetic Workflow: Swern Oxidation
The overall transformation is a two-step process starting from the precursor alcohol.
Caption: Swern Oxidation Workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Swern oxidations.[11]
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl dichloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add anhydrous DMSO (2.4 eq.) dropwise via syringe to the cooled solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. The formation of the electrophilic chlorodimethylsulfonium chloride occurs during this step.
-
Alcohol Addition: Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise to the flask. The reaction is typically exothermic. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its two primary functional groups.
The Boc Protecting Group
The Boc group is a cornerstone of modern peptide synthesis and is widely used to protect amines.[][12]
-
Stability: It is robust and stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of transformations to be performed on the aldehyde moiety without affecting the amine.
-
Deprotection: The Boc group is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid decarboxylates spontaneously to yield the free amine and carbon dioxide.
Caption: Boc Group Deprotection Mechanism.
The Formyl (Aldehyde) Group
The aldehyde is a highly versatile electrophilic center for building molecular complexity. Key transformations include:
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Reductive Amination: The most common application, where the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new carbon-nitrogen bond. This is a cornerstone reaction in drug discovery for library synthesis.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes.
-
Grignard/Organolithium Addition: Enables the formation of new carbon-carbon bonds and the installation of a secondary alcohol.
-
Cyanohydrin Formation: Addition of cyanide provides a route to α-hydroxy nitriles, which can be further hydrolyzed to α-hydroxy carboxylic acids.
Applications in Drug Discovery
The carbamate functional group is a key structural element in numerous approved therapeutic agents.[4][5] The stability and hydrogen bonding capabilities of the carbamate linkage make it an excellent surrogate for the more labile ester or amide bonds in peptidomimetics.[4]
Tert-butyl (1-formylcyclobutyl)carbamate is an ideal starting material for synthesizing compounds such as:
-
Protease Inhibitors: The cyclobutyl scaffold can be elaborated to fit into the active sites of enzymes like cathepsins or caspases, where the amine and aldehyde functionalities are used to introduce pharmacophoric elements that interact with key residues.
-
GPCR Ligands: The rigid cyclobutane core can be used to orient substituents in a defined spatial arrangement to achieve selective binding to G-protein coupled receptors.
-
Spirocyclic Compounds: The aldehyde can be used as a handle to construct spirocyclic systems, which are of high interest in drug discovery for their structural novelty and complexity.
Spectroscopic Characterization (Predicted)
While a specific spectrum is not publicly available, the expected NMR and MS data can be reliably predicted based on the structure and data from analogous compounds.[13]
-
¹H NMR (in CDCl₃):
-
δ ~9.5 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~5.0 ppm (br s, 1H): Carbamate proton (-NH-).
-
δ ~2.0-2.6 ppm (m, 6H): Cyclobutyl ring protons (-CH₂-).
-
δ ~1.45 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).
-
-
¹³C NMR (in CDCl₃):
-
δ ~200 ppm: Aldehyde carbonyl carbon.
-
δ ~155 ppm: Carbamate carbonyl carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~60 ppm: Quaternary carbon of the cyclobutyl ring attached to N and CHO.
-
δ ~30-40 ppm: Methylene carbons of the cyclobutyl ring.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: 200.1
-
m/z (M+Na)⁺: 222.1
-
m/z (M-C₄H₈+H)⁺: 144.1 (loss of isobutylene, a common fragmentation for Boc groups).
-
Safety, Handling, and Storage
As a research chemical, tert-butyl (1-formylcyclobutyl)carbamate should be handled with appropriate care. Safety data for structurally related compounds provides a strong basis for its hazard profile.[7][14][15]
GHS Hazard Classification (Anticipated)
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or a chemical fume hood.[14]
-
Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][16]
-
Avoid breathing dust, fumes, or vapors.[14]
-
Wash hands thoroughly after handling.[16]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] Recommended storage may be at -20°C for long-term stability.[10]
-
Stability: Stable under recommended storage conditions.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9][16]
References
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PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]
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Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. [Link]
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Pharmaffiliates. Tert-Butyl Carbamate. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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PubChemLite. Tert-butyl n-(1-formylcyclobutyl)carbamate. [Link]
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Aobchem. tert-butyl ((1-formylcyclopropyl)methyl)carbamate. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
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Supporting Information for a related publication. [Link]
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Organic Chemistry Portal. Carbamate synthesis. [Link]
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SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
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Tihanyi, T. T., & Tihanyi, D. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 26(28), 5366–5394. [Link]
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Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
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